molecular formula C15H30O4 B14563026 2-(2-Hydroxyethoxy)ethyl undecanoate CAS No. 61708-45-0

2-(2-Hydroxyethoxy)ethyl undecanoate

Cat. No.: B14563026
CAS No.: 61708-45-0
M. Wt: 274.40 g/mol
InChI Key: PIACCBAOGLBIRX-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl undecanoate is an organic compound with the molecular formula C15H30O4. It is an ester formed from undecanoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl undecanoate typically involves the esterification reaction between undecanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl undecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl undecanoate involves its interaction with various molecular targets, depending on its application. For instance, in drug delivery systems, the compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability. The ester group can undergo hydrolysis in biological environments, releasing the active drug molecules at the target site .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)ethyl acetate
  • 2-(2-Hydroxyethoxy)ethyl benzoate
  • 2-(2-Hydroxyethoxy)ethyl butyrate

Uniqueness

2-(2-Hydroxyethoxy)ethyl undecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain esters. This longer chain can enhance the hydrophobicity and stability of the compound, making it suitable for specific industrial and pharmaceutical applications .

Properties

CAS No.

61708-45-0

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl undecanoate

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-15(17)19-14-13-18-12-11-16/h16H,2-14H2,1H3

InChI Key

PIACCBAOGLBIRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCCOCCO

Origin of Product

United States

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